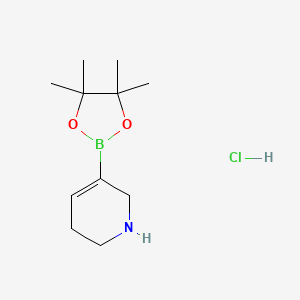

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

This compound (CAS: 1121057-75-7) is a boronate ester derivative of tetrahydropyridine, featuring a pinacol-protected boronic acid group at the 5-position of the partially saturated pyridine ring. Its molecular formula is C₁₁H₂₁BClN₂O₂ (MW: 245.55 g/mol) . The hydrochloride salt enhances stability and solubility in polar solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h6,13H,5,7-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOASRMYNVMSVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its ability to form carbon-carbon bonds efficiently. Biology: It is used in the development of bioactive molecules and probes for biological studies. Medicine: The compound's derivatives are explored for their potential therapeutic effects in various diseases. Industry: It is employed in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to the palladium center, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the carbon-carbon bond.

Molecular Targets and Pathways Involved:

Palladium Catalyst: The palladium center acts as the active site for the cross-coupling reaction.

Transmetalation: The transfer of the organic group from boron to palladium is a critical step in the mechanism.

Comparison with Similar Compounds

Positional Isomers and Ring-System Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-Tetrahydropyridine Hydrochloride (CAS: 1121057-75-7)

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Hydrochloride Features a pyrrolopyridine scaffold instead of tetrahydropyridine. Molecular Weight: 282.57 g/mol (C₁₃H₂₀BClN₂O₂) .

Substituent Modifications on Pyridine Rings

Bis-Borylated Derivatives

- 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-Tetrahydropyridine

- Contains two boronate groups, enabling sequential cross-coupling reactions.

- Applications: Useful in synthesizing conjugated polymers or multi-aryl pharmaceutical intermediates .

Biological Activity

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 286961-14-6) is a derivative of tetrahydropyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H17BNO2 |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 286961-14-6 |

| Appearance | White to off-white powder |

| Purity | ≥98% |

The biological activity of this compound can be attributed to its structural features. The presence of the tetramethyl dioxaborolane moiety enhances its stability and solubility in biological systems. The tetrahydropyridine structure is known for its ability to interact with various biological targets:

- Neurotransmitter Receptors : Tetrahydropyridines have been studied for their interaction with dopamine receptors. Research indicates that certain derivatives can act as agonists or antagonists at these sites, potentially influencing neurochemical pathways involved in mood and cognition .

- Antioxidant Activity : Compounds featuring tetrahydropyridine structures have shown antioxidant properties, which can protect cells from oxidative stress—a factor implicated in neurodegenerative diseases .

- Chelation Properties : The dioxaborolane group may contribute to chelation capabilities that protect against metal-induced toxicity in neuronal cells. This is particularly relevant in conditions characterized by iron overload or oxidative stress .

1. Neuroprotective Effects

A study investigated the neuroprotective effects of similar tetrahydropyridine derivatives against neurotoxic agents such as 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Results indicated that these compounds could significantly reduce cell death and improve cellular viability in differentiated PC12 cells exposed to these neurotoxins .

2. Antimicrobial Activity

Tetrahydropyridine derivatives have also been evaluated for their antimicrobial properties. In vitro assays demonstrated that certain compounds exhibited significant activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Tetrahydropyridine as Antipsychotic Agents

Research highlighted the use of tetrahydropyridine derivatives as dopamine D2 receptor agonists in treating schizophrenia and other psychiatric disorders. For instance, compounds structurally related to this class have been used as sedatives and antiemetics .

Case Study 2: Antioxidant Mechanisms

In a comparative study on various iron-chelating agents, tetrahydropyridine derivatives showed promising results in protecting neuronal cells from oxidative damage induced by catecholamines. The mechanisms involved include reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

Q & A

Q. How to resolve discrepancies in reported catalytic activity across studies?

- Strategy : Conduct a meta-analysis of reaction conditions (solvent polarity, Pd loading, base strength). Reproduce key experiments with standardized protocols. For example, if one study reports low yields with Pd(OAc), test alternative ligands (XPhos vs. SPhos) to identify ligand-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.